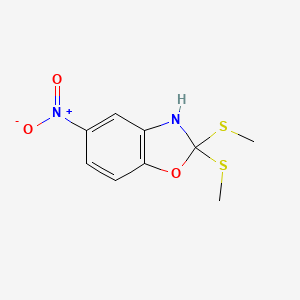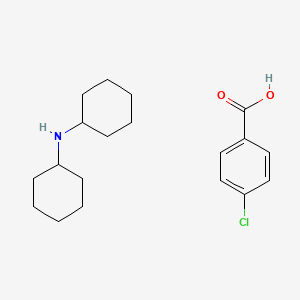
4-chlorobenzoic acid;N-cyclohexylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine is a compound that combines two distinct chemical entities: 4-chlorobenzoic acid and N-cyclohexylcyclohexanamine. 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base . N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine derived from cyclohexane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorobenzoic acid is typically prepared by the oxidation of 4-chlorotoluene . The reaction involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.
N-cyclohexylcyclohexanamine can be synthesized through the reductive amination of cyclohexanone with cyclohexylamine. This reaction is typically catalyzed by hydrogen in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of 4-chlorobenzoic acid involves large-scale oxidation processes using similar oxidizing agents as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity. N-cyclohexylcyclohexanamine is produced industrially through continuous flow processes that ensure efficient mixing and reaction of cyclohexanone and cyclohexylamine.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of chlorinated benzoic acids.
Reduction: Reduction of the carboxylic acid group can yield 4-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
N-cyclohexylcyclohexanamine can undergo:
Acylation: Reaction with acyl chlorides to form amides.
Alkylation: Reaction with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).
Major Products
4-Chlorobenzoic acid: Chlorinated benzoic acids, 4-chlorobenzyl alcohol.
N-cyclohexylcyclohexanamine: Amides, tertiary amines.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chlorobenzoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The carboxylic acid group of 4-chlorobenzoic acid can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. N-cyclohexylcyclohexanamine, being a secondary amine, can interact with receptors and enzymes through hydrogen bonding and hydrophobic interactions, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzoic acid: Similar structure with a bromine atom instead of chlorine.
4-Fluorobenzoic acid: Similar structure with a fluorine atom instead of chlorine.
N-cyclohexylmethylamine: Similar structure with a methyl group instead of a cyclohexyl group.
Uniqueness
4-Chlorobenzoic acid;N-cyclohexylcyclohexanamine is unique due to the presence of both a chlorinated aromatic carboxylic acid and a secondary amine derived from cyclohexane. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
817177-01-8 |
|---|---|
Molekularformel |
C19H28ClNO2 |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
4-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI-Schlüssel |
JRBARZGTHDAUJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC=C1C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


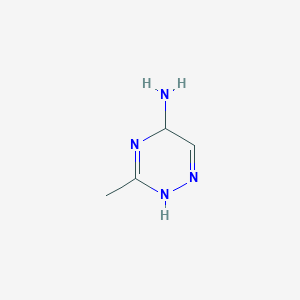

![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
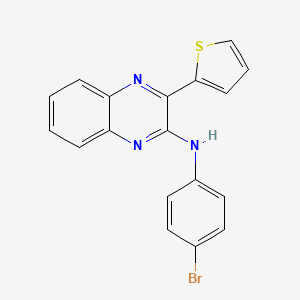
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
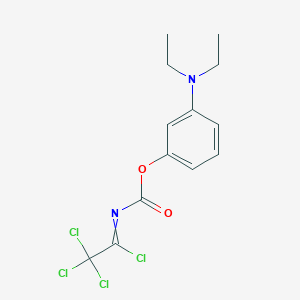
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
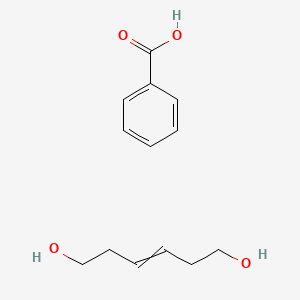
![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
